molecular formula C15H10O2 B1362560 3-Phenylcoumarin CAS No. 955-10-2

3-Phenylcoumarin

Cat. No. B1362560
CAS RN: 955-10-2
M. Wt: 222.24 g/mol
InChI Key: HWDSXZLYIKESML-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Phenylcoumarin derivatives have been designed using virtual combinatorial chemistry or rationally de novo and synthesized using microwave chemistry . The derivatives inhibited the Monoamine oxidase B (MAO-B) at 100 nM−1 μM .


Chemical Reactions Analysis

3-Phenylcoumarin derivatives have shown to inhibit the MAO-B at 100 nM−1 μM . The IC 50 value of the most potent derivative was 56 nM .

Scientific Research Applications

1. Medicinal Chemistry Applications

3-Phenylcoumarins have been extensively utilized in medicinal chemistry. They are a prominent family of heterocyclic molecules, offering a rich ground for the development of new drug candidates. Their applications span from natural origins to synthetic procedures and pharmacological applications. The significance of 3-phenylcoumarins in medicinal chemistry, particularly in the last decade, is highlighted by their role in designing innovative drug candidates (Matos, Uriarte, & Santana, 2021).

2. Inhibitors of HIV-1 Replication

Research has shown that derivatives of 3-phenylcoumarin can act as effective inhibitors of HIV-1 replication. This discovery is vital for developing new treatments for HIV/AIDS. The antiviral effect of certain 3-phenylcoumarin derivatives correlates with their specific inhibition of HIV-related functions (Olmedo et al., 2012).

3. Neutrophil Oxidative Metabolism Inhibition

3-Phenylcoumarin derivatives have been evaluated as inhibitors of immune complex-stimulated neutrophil oxidative metabolism. This finding is crucial for potential modulators of inflammatory tissue damage, particularly in type III hypersensitivity reactions. The effectiveness of different derivatives in this role was notably varied, highlighting the significance of specific structural features (Kabeya et al., 2008).

4. Horseradish Peroxidase Activity Modulation

Investigations into the ability of 3-phenylcoumarin derivatives to modulate horseradish peroxidase (HRP) catalytic activity have led to insights into their structure-activity relationships. Certain derivatives, especially those containing a catechol group, have shown significant inhibitory effects, comparable to known HRP inhibitors like quercetin (Kabeya et al., 2007).

5. Anti-Allergic Potential

3-Arylcoumarin derivatives, closely related to 3-phenylcoumarins, have been identified as potential inhibitors of mast cell degranulation, a key event in allergic reactions. This discovery paves the way for new treatments for allergic disorders, utilizing the structural similarity of these compounds to flavonoids (de Souza Santos et al., 2013).

6. Monoamine Oxidase B Inhibition

3-Phenylcoumarins have shown potential as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the deamination of monoamines such as neurotransmitters. This finding is significant for treating diseases like depression and Parkinson's disease, where dopamine balance is crucial (Rauhamäki et al., 2018).

  • Antioxidant Properties The antioxidant properties of 3-phenylcoumarin derivatives have been extensively studied. These compounds, particularly hydroxylated derivatives, exhibit significant antioxidant activity. This characteristic makes them potential candidates for preventing or minimizing free radical overproduction in oxidative-stress-related diseases (Matos et al., 2015).

  • Antidepressant Potential Some 3-phenylcoumarin derivatives have been synthesized and tested for their antidepressant activity. Notably, certain compounds have shown impressive antidepressant activity, indicating the potential of 3-phenylcoumarin scaffolds in developing new antidepressant drugs (Sashidhara et al., 2011).

  • Blocking Oestradiol Synthesis Pathways 3-Phenylcoumarin analogues have been synthesized to block oestradiol synthesis, a crucial aspect in treating conditions like breast cancer and endometriosis. The structure-activity relationship analysis of these analogues provides insights into designing effective inhibitors for these pathways (Niinivehmas et al., 2018).

  • Photophysical and Photochemical Properties for Cancer Therapy The photophysical and photochemical properties of 3-phenylcoumarin-substituted indium phthalocyanine complexes have been studied for applications in photodynamic therapy (PDT) of cancer. These properties are crucial for determining the effectiveness of such compounds in cancer treatment (Pişkin, Durmuş, & Bulut, 2011).

  • HIV Transcription Inhibition 4-Phenylcoumarins, closely related to 3-phenylcoumarins, have demonstrated their potential as HIV transcription inhibitors. This property opens new avenues for HIV treatment, focusing on viral transcription inhibition (Bedoya et al., 2005).

Safety And Hazards

When handling 3-Phenylcoumarin, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Coumarin with a functionalized 3-phenyl ring system is a promising scaffold for building potent MAO-B inhibitors . The results indicate that the 3-phenylcoumarins, especially derivative 1, present unique pharmacological features worth considering in future drug development .

properties

IUPAC Name

3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDSXZLYIKESML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241860
Record name 3-Phenyl-2-benzopyrone
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcoumarin

CAS RN

955-10-2
Record name 3-Phenylcoumarin
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Record name 3-Phenylcoumarin
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Record name 3-Phenylcoumarin
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Record name 3-Phenyl-2-benzopyrone
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Record name 3-PHENYLCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
KV Sashidhara, A Kumar, M Chatterjee, KB Rao… - Bioorganic & medicinal …, 2011 - Elsevier
… To conclude, the present work revealed the synthesis of novel 3-phenylcoumarin derivatives and many of these compounds significantly reduced immobility duration at very low dose of …
Number of citations: 152 www.sciencedirect.com
L Jalili-Baleh, H Nadri, H Forootanfar… - Bioorganic …, 2018 - Elsevier
… In summary, a series of triazole-containing 3-phenylcoumarin–lipoic acid conjugates were synthesized as multifunctional anti-Alzheimer agents. The biological results showed that most …
Number of citations: 41 www.sciencedirect.com
LM Kabeya, AA de Marchi, A Kanashiro… - Bioorganic & medicinal …, 2007 - Elsevier
… group in the 3-phenylcoumarin structure also contributed to a significant inhibitory effect on the HRP activity. The catechol-containing 3-phenylcoumarin derivatives also showed free …
Number of citations: 143 www.sciencedirect.com
KV Sashidhara, KB Rao, S Singh, RK Modukuri… - Bioorganic & Medicinal …, 2014 - Elsevier
… Our studies demonstrate that the new 3-phenylcoumarin derivatives may serve as a promising antidepressant lead and hence pave the way for further investigation around this …
Number of citations: 16 www.sciencedirect.com
MF Andrade, LM Kabeya, AECS Azzolini… - International …, 2013 - Elsevier
… Recently, we screened the inhibitory effect of a series of 3-phenylcoumarin derivatives in … the inhibitory effect of ten selected 3-phenylcoumarin derivatives bearing free and acetylated …
Number of citations: 21 www.sciencedirect.com
AE Nkengfack, AK Waffo, GA Azebaze… - Journal of Natural …, 2000 - ACS Publications
… In this paper, we report the isolation and structure elucidation of a new 3-phenylcoumarin, designated indicanine A, along with three known co-occurring compounds, the …
Number of citations: 44 pubs.acs.org
YS Moon, L Kim, HS Chun, SE Lee - Molecules, 2017 - mdpi.com
Naturally occurring coumarins possess antibacterial and antifungal properties. In this study, these natural and synthetic coumarins were used to evaluate their antifungal activities …
Number of citations: 18 www.mdpi.com
MJ Matos, L Santana, E Uriarte - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C15H10O2, a 3-phenyl derivative of the coumarin (also known as 2H-chromen-2-one or 2H-1-benzopyran-2-one) scaffold, the Cp—Cp—Cc—Cc torsion angle …
Number of citations: 7 scripts.iucr.org
MJ Matos, S Vilar, NP Tatonetti, L Santana… - Journal of Molecular …, 2013 - Elsevier
Compounds 1 (6-methyl-3-phenylcoumarin), 2 (3-(o-methoxyphenyl)-6-methylcoumarin) and 3 (3-(m-methoxyphenyl)-6-methylcoumarin) were synthesized by a Perkin reaction …
Number of citations: 3 www.sciencedirect.com
M Mellado, C González, J Mella, LF Aguilar, I Celik… - Molecules, 2022 - mdpi.com
… In the current manuscript we describe a comparative study between 3-phenylcoumarin (… times more active than 3-phenylcoumarin, and 267 times more active than trans-resveratrol. …
Number of citations: 10 www.mdpi.com

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